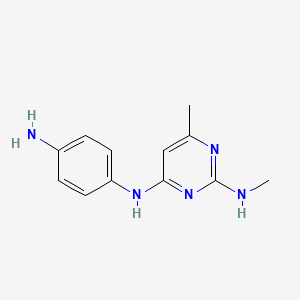
2-Amino-2-(1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)acetonitrile is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)acetonitrile typically involves the reaction of 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with an appropriate amine and a cyanide source. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-Amino-2-(1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and various substituted quinoline derivatives .
科学研究应用
2-Amino-2-(1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-2-(1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
- 2-(4-chlorobenzoylamino)-2-(2-oxo-1,2-dihydroquinolin-4-yl)methylmalonic acid diethyl ester
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
2-Amino-2-(1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for various applications .
属性
分子式 |
C13H13N3O |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
2-amino-2-(1-ethyl-2-oxoquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C13H13N3O/c1-2-16-12-6-4-3-5-9(12)7-10(13(16)17)11(15)8-14/h3-7,11H,2,15H2,1H3 |
InChI 键 |
ZPAGGDLLQAHTEJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)C(C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


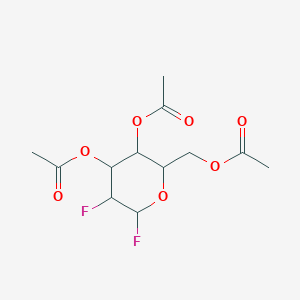

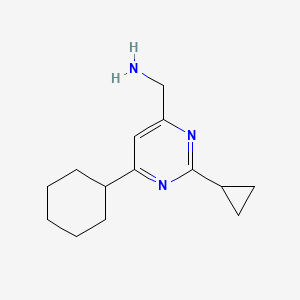
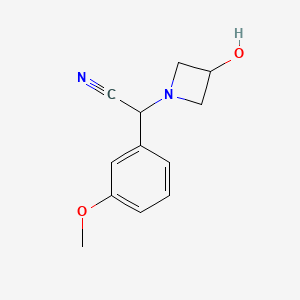
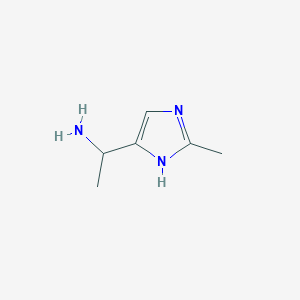

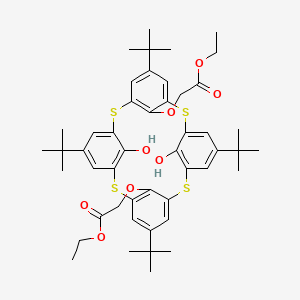
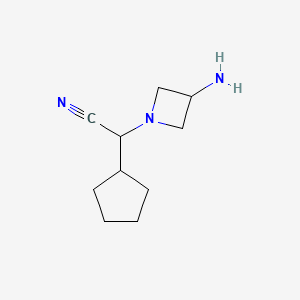
![1,3-Dihydroindol-2-one, 3-[2-(3-methoxyphenylimino)-4-oxothiazolidin-5-ylidene]-](/img/structure/B14869265.png)
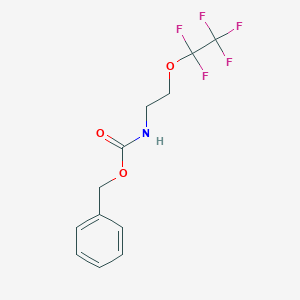
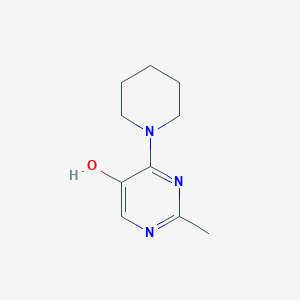
![2-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoic acid](/img/structure/B14869272.png)
![cyclopropyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B14869292.png)
